Boc-Aminooxyacetamide-PEG3-azide

Description

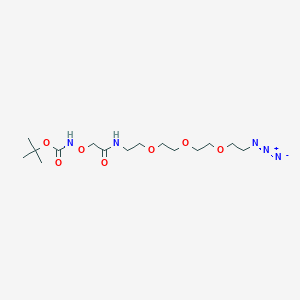

Boc-Aminooxyacetamide-PEG3-azide (tert-butyl ((14-azido-2-oxo-6,9,12-trioxa-3-azatetradecyl)oxy)carbamate) is a bifunctional polyethylene glycol (PEG)-based linker featuring two distinct reactive groups: a Boc-protected aminooxyacetamide and a terminal azide . The Boc (tert-butyloxycarbonyl) group serves as a protective moiety for the aminooxy functionality, enabling controlled deprotection for selective oxime ligation with aldehydes or ketones. The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The PEG3 spacer enhances solubility, reduces steric hindrance, and improves biocompatibility, making this compound indispensable in bioconjugation, antibody-drug conjugate (ADC) synthesis, and surface functionalization .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N5O7/c1-15(2,3)27-14(22)19-26-12-13(21)17-4-6-23-8-10-25-11-9-24-7-5-18-20-16/h4-12H2,1-3H3,(H,17,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOAGGYIWOYXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Boc-Aminooxyacetamide-PEG3-azide is extensively used in click chemistry for the synthesis of complex molecules, including PROTACs, which are designed to target specific proteins for degradation. Biology: The compound is used in biological studies to label and track biomolecules, as well as in the development of bioconjugates. Medicine: It plays a crucial role in drug discovery and development, particularly in the design of targeted therapies. Industry: The compound is utilized in the production of various chemical products, including polymers and advanced materials.

Molecular Targets and Pathways Involved:

Proteolysis Targeting Chimeras (PROTACs): this compound is used to link a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein via the ubiquitin-proteasome pathway.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₃H₂₈N₄O₆ (estimated based on structural analysis)

- Molecular Weight : ~364.39 g/mol

- Functional Groups: Boc-protected aminooxyacetamide, azide

- Applications: Multi-step bioconjugation, controlled biomolecule assembly, diagnostic probes .

Structural and Functional Differences

The table below compares Boc-Aminooxyacetamide-PEG3-azide with structurally related PEG3-azide derivatives:

Key Observations:

Boc Protection vs. Unprotected Aminooxy: this compound requires deprotection (e.g., using trifluoroacetic acid) to activate the aminooxy group, enabling sequential conjugation strategies. In contrast, Aminooxyacetamide-PEG3-azide (unprotected) allows immediate oxime ligation but lacks stability in acidic conditions . Example: Boc protection is critical in multi-step ADC synthesis to prevent premature reactions between the aminooxy group and carbonyl-containing molecules .

Biotin vs. Boc Functionality: Biotin-PEG3-azide (CAS: 875770-34-6) incorporates a biotin moiety for streptavidin binding, ideal for affinity-based purification or detection. However, it lacks the aminooxy group, limiting its utility in carbonyl-targeted conjugation .

Sulfone vs. Aminooxy Reactivity: Bis-sulfone-PEG3-azide (CAS: 1802908-01-5) reacts with thiol groups via Michael addition, making it suitable for cysteine-rich protein modification. This contrasts with this compound, which targets carbonyls .

PEG Spacer Homology :

- All listed compounds share a PEG3 spacer, ensuring comparable solubility and flexibility. Differences in molecular weight arise from auxiliary groups (e.g., biotin adds ~276 g/mol) .

Reactivity and Stability

- This compound: Stable in neutral and basic conditions; Boc deprotection under acidic conditions unlocks aminooxy reactivity .

- Aminooxy-PEG3-azide: Reactive toward aldehydes/ketones without deprotection but prone to oxidation in storage .

- Biotin-PEG3-azide : Stable across pH 4–9 but incompatible with reducing agents that degrade biotin-streptavidin interactions .

Application-Specific Advantages

Multi-Step Bioconjugation: this compound’s orthogonal reactivity (azide + protected aminooxy) supports sequential conjugation, e.g., first CuAAC with alkyne-modified antibodies, followed by deprotection and oxime ligation with drug molecules .

Diagnostic Probes: Aminooxy-PEG3-azide (unprotected) is preferred for rapid labeling of glycoproteins but lacks the stability required for long-term storage .

Surface Functionalization: Bis-sulfone-PEG3-azide outperforms Boc-aminooxy derivatives in immobilizing thiolated DNA or proteins on gold surfaces .

Preparation Methods

Figure 1: Structural Breakdown of this compound

Synthetic Routes and Methodologies

Synthesis of H2N-PEG3-N3

The azide-terminated PEG3 amine serves as the backbone. A representative protocol involves:

-

Mesylation of PEG3 diol : Treat PEG3 diol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) to form PEG3-dimesylate.

-

Azide substitution : React PEG3-dimesylate with sodium azide (NaN3) in dimethylformamide (DMF) at 60°C for 24 h, yielding N3-PEG3-OMs.

-

Amine introduction : Substitute the remaining mesylate with aqueous ammonia (NH4OH) to generate H2N-PEG3-N3.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | MsCl, TEA | 0°C → RT, 12 h | >90% |

| 2 | NaN3, DMF | 60°C, 24 h | 85% |

| 3 | NH4OH, H2O | RT, 48 h | 78% |

Boc-Aminooxyacetic Acid Activation

-

Boc protection of hydroxylamine : React hydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in THF/water (1:1) at pH 8–9.

-

Acetamide formation : Couple Boc-aminooxyamine with bromoacetyl bromide in DCM/TEA to form Boc-aminooxyacetamide.

Reaction Scheme :

Conjugation via Amide Bond Formation

Activate Boc-aminooxyacetic acid as an N-hydroxysuccinimide (NHS) ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), then react with H2N-PEG3-N3 in anhydrous DMF.

Optimized Conditions :

One-Pot Strategy Using Click Chemistry-Compatible Intermediates

An alternative approach leverages CuAAC for sequential functionalization (Fig. 2):

-

Synthesize alkyne-PEG3-amine : Introduce propargyl amine to PEG3-dimesylate.

-

Click reaction with Boc-aminooxy-azide : React alkyne-PEG3-amine with Boc-aminooxy-azide under Cu(I) catalysis.

Advantages :

Limitations :

Critical Reaction Optimization Strategies

Boc Deprotection Risks and Mitigation

The Boc group is acid-labile; thus, azidation must occur before Boc protection. Post-synthesis, trifluoroacetic acid (TFA) in DCM (1:1 v/v) efficiently removes Boc without affecting the azide.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Scalability and Industrial Considerations

Q & A

Basic Research Questions

Q. What are the key functional groups in Boc-Aminooxyacetamide-PEG3-azide, and how do they influence its reactivity?

- The compound contains:

- Boc (tert-butoxycarbonyl) : A protective group for amines, removable under acidic conditions to expose the aminooxy group .

- Aminooxyacetamide : Reacts with carbonyl groups (e.g., aldehydes/ketones) to form stable oxime bonds, enabling bioconjugation .

- PEG3 spacer : Enhances solubility and reduces steric hindrance during reactions .

- Azide : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction for modular synthesis .

- Methodological Insight: Prioritize Boc deprotection (e.g., using TFA) before oxime ligation to avoid side reactions.

Q. What analytical techniques are recommended for characterizing this compound and its conjugates?

- NMR spectroscopy : Confirms Boc removal and PEG3 spacer integrity (e.g., δ 1.4 ppm for tert-butyl group disappearance) .

- Mass spectrometry (MS) : Validates molecular weight and reaction completion (e.g., loss of 100 Da after Boc deprotection) .

- HPLC : Monitors purity and conjugation efficiency, especially for oxime ligation products .

Q. How is this compound typically synthesized?

- A stepwise approach:

Boc protection : React aminooxyacetamide with Boc anhydride under basic conditions .

PEG3 incorporation : Use carbodiimide coupling (e.g., EDC/NHS) to attach PEG3 .

Azide introduction : Substitute a terminal hydroxyl group with azide via Mitsunobu or nucleophilic displacement .

Advanced Research Questions

Q. How can researchers design experiments to optimize oxime ligation efficiency with this compound?

- Parameters to test :

- pH : Optimal oxime formation occurs at pH 4–5 (acetate buffer) to protonate the aminooxy group .

- Molar ratio : Use a 1.5–2x excess of carbonyl-containing partner to drive reaction completion .

- Temperature : 25–37°C balances reaction speed and reagent stability .

Q. What strategies mitigate competing side reactions during CuAAC with this compound?

- Use freshly prepared Cu(I) (e.g., CuBr with TBTA ligand) to minimize oxidative side reactions .

- Limit reaction time (<2 hours) and monitor via TLC or LC-MS .

- Purify products via size-exclusion chromatography to remove copper residues .

Q. How should researchers address inconsistencies in reaction yields across batches?

- Potential Causes :

- Azide degradation : Test azide integrity via IR (2100 cm⁻¹ peak) before use .

- Moisture sensitivity : Store the compound under argon at -20°C and pre-dry solvents .

Q. What are the stability limits of this compound under varying storage conditions?

- Stability Data :

- Short-term : Stable in anhydrous DMSO/DMF for ≤1 week at -20°C .

- Long-term : Lyophilized powder remains stable for 6 months at -80°C .

Q. How can researchers balance orthogonal reactivity (azide vs. aminooxy) in multi-step bioconjugation workflows?

- Sequential Approach :

First step : Perform CuAAC with azide, as copper catalysts are incompatible with aminooxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.